JC124 Exhibits 433-Fold Lower In Vitro Potency Than MCC950 Against NLRP3-Dependent IL-1β Release
A direct comparison of IC₅₀ values reveals that JC124 (3.25 μM) is significantly less potent than the benchmark NLRP3 inhibitor MCC950 (7.5 nM) in suppressing IL-1β release from LPS/ATP-stimulated macrophages [1]. This 433-fold difference in potency underscores the necessity of selecting the appropriate tool compound based on the required concentration range and target occupancy for a given experimental model. While MCC950 is often the inhibitor of choice for high-potency in vitro assays, JC124's moderate potency can be advantageous in certain in vivo settings where complete target inhibition is undesirable or where toxicity concerns arise from extremely potent compounds.
| Evidence Dimension | In vitro inhibition of IL-1β release |
|---|---|
| Target Compound Data | IC₅₀ = 3.25 μM |
| Comparator Or Baseline | MCC950 (CP-456,773) IC₅₀ = 7.5 nM |
| Quantified Difference | JC124 is 433-fold less potent than MCC950 |
| Conditions | LPS/ATP-stimulated J774A.1 murine macrophages |
Why This Matters
This potency differential is critical for experimental design: MCC950 is suited for assays requiring high target engagement at low concentrations, while JC124 offers a distinct window for evaluating partial inhibition or for use in models where high potency may confound results due to off-target effects.
- [1] PMC11955557. Table 1: Comparative IC50 values of NLRP3 inflammasome inhibitors. View Source
